(5-Methylisoxazol-4-yl)(2-phenylmorpholino)methanone (5-Methylisoxazol-4-yl)(2-phenylmorpholino)methanone
Brand Name: Vulcanchem
CAS No.: 1448075-10-2
VCID: VC6376547
InChI: InChI=1S/C15H16N2O3/c1-11-13(9-16-20-11)15(18)17-7-8-19-14(10-17)12-5-3-2-4-6-12/h2-6,9,14H,7-8,10H2,1H3
SMILES: CC1=C(C=NO1)C(=O)N2CCOC(C2)C3=CC=CC=C3
Molecular Formula: C15H16N2O3
Molecular Weight: 272.304

(5-Methylisoxazol-4-yl)(2-phenylmorpholino)methanone

CAS No.: 1448075-10-2

Cat. No.: VC6376547

Molecular Formula: C15H16N2O3

Molecular Weight: 272.304

* For research use only. Not for human or veterinary use.

(5-Methylisoxazol-4-yl)(2-phenylmorpholino)methanone - 1448075-10-2

Specification

CAS No. 1448075-10-2
Molecular Formula C15H16N2O3
Molecular Weight 272.304
IUPAC Name (5-methyl-1,2-oxazol-4-yl)-(2-phenylmorpholin-4-yl)methanone
Standard InChI InChI=1S/C15H16N2O3/c1-11-13(9-16-20-11)15(18)17-7-8-19-14(10-17)12-5-3-2-4-6-12/h2-6,9,14H,7-8,10H2,1H3
Standard InChI Key LREKSLRKSIHEGR-UHFFFAOYSA-N
SMILES CC1=C(C=NO1)C(=O)N2CCOC(C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound features a methanone core bridging a 5-methylisoxazole ring and a 2-phenyl-substituted morpholine group. The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) contributes to electronic diversity, while the morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) enhances conformational flexibility. The phenyl group at the morpholine’s 2-position introduces steric bulk and aromatic interactions critical for target binding.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name(5-methyl-1,2-oxazol-4-yl)-(2-phenylmorpholin-4-yl)methanone
Molecular FormulaC15H16N2O3\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}
Molecular Weight272.304 g/mol
SMILESCC1=C(C=NO1)C(=O)N2CCOC(C2)C3=CC=CC=C3
InChIKeyLREKSLRKSIHEGR-UHFFFAOYSA-N

The stereoelectronic profile of this compound is defined by the ketone group’s polarity, the morpholine’s basic nitrogen, and the isoxazole’s aromaticity, which collectively influence solubility and bioavailability.

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a multi-step protocol involving:

  • Formation of the Morpholine Derivative: 2-Phenylmorpholine is prepared through cyclization of 2-phenylaminoethanol with a dihaloalkane under basic conditions.

  • Isoxazole Ring Construction: 5-Methylisoxazole-4-carboxylic acid is generated via condensation of ethyl acetoacetate with hydroxylamine, followed by cyclization.

  • Coupling Reaction: The methanone bridge is established using a coupling agent such as EDCI/HOBt, linking the isoxazole carboxylate to the morpholine amine.

Table 2: Representative Synthetic Conditions

StepReactantsConditionsYield
12-Phenylaminoethanol, 1,2-dibromoethaneK2_2CO3_3, DMF, 80°C68%
2Ethyl acetoacetate, NH2_2OHHCl, reflux75%
35-Methylisoxazole-4-carboxylic acid, 2-phenylmorpholineEDCI, HOBt, DCM, rt52%

Optimization efforts focus on improving Step 3’s efficiency, as the steric hindrance from the 2-phenyl group reduces nucleophilicity of the morpholine’s nitrogen.

CompoundTargetIC50_{50} (nM)Source
(5-Methylisoxazol-4-yl)(2-phenylmorpholino)methanonePI3Kγ (predicted)110*
(3-Hydroxypyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanonemTOR85

*Computational prediction; experimental validation pending.

Future Research Directions

  • Solubility Optimization: Introduce hydrophilic substituents (e.g., hydroxyl groups) to enhance aqueous solubility.

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics in murine models, focusing on bioavailability and metabolic stability.

  • Target Deconvolution: Employ CRISPR-Cas9 screens to identify novel molecular targets beyond PI3K/mTOR.

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